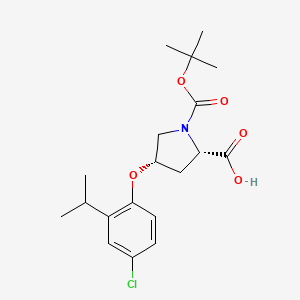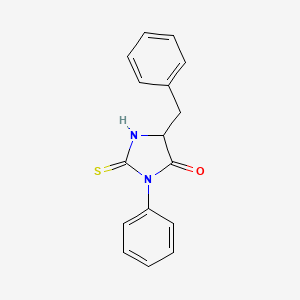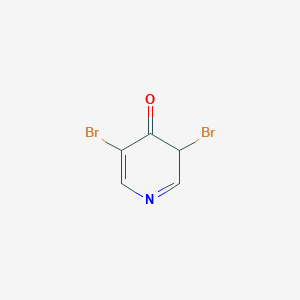![molecular formula C14H21BrClNO B1466635 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-63-6](/img/structure/B1466635.png)
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO . It is used in various chemical reactions and is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps, but the exact process is not detailed in the available resources. It’s important to note that the synthesis process should be carried out under controlled conditions, considering the safety precautions .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s used in various chemical reactions, indicating its versatility as a reagent .Scientific Research Applications
Synthesis and Molecular Structure
Research has been conducted on compounds with structural similarities, focusing on their synthesis and molecular structure analysis. For instance, the synthesis and characterization of molecules through one-pot reactions and their stabilization via hydrogen bonding and C-H…π interactions have been explored. This type of research lays the foundation for understanding the reactivity and potential applications of similar compounds in various fields, including pharmaceuticals and materials science (Khan et al., 2013).
Coordination Chemistry and Magnetic Properties
Studies have also investigated the coordination chemistry of copper (II) with ligands derived from compounds structurally related to "3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride." These studies are crucial for the development of new materials with potential applications in catalysis, magnetic materials, and molecular electronics. The influence of different substituents on the magnetic properties and structural features of the resulting complexes has been a significant area of research, providing insights into designing materials with tailored properties (Majumder et al., 2016).
Polymer Science
In the field of polymer science, the copolymerization of styrene with novel monomers, including those related to "this compound," has been explored. These studies aim to develop new polymeric materials with specific properties, such as thermal stability, mechanical strength, and chemical resistance. The synthesis and characterization of these copolymers, including their thermal decomposition behavior, are crucial for applications in coatings, plastics, and advanced composite materials (Kharas et al., 2016).
Anticancer Research
Research on derivatives structurally related to "this compound" has also been conducted in the search for new anticancer agents. The synthesis and evaluation of compounds for their anticancer activity represent a vital area of medicinal chemistry, aiming to discover new therapeutic agents with improved efficacy and safety profiles. Such studies involve the synthesis of novel compounds, their characterization, and preliminary biological evaluation to identify promising candidates for further development (Rehman et al., 2018).
Safety and Hazards
Safety precautions should be taken when handling 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. It should be handled under inert gas and protected from moisture .
Biochemical Analysis
Biochemical Properties
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential use in proteomics research . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. This compound’s interactions can lead to either inhibition or activation of the target biomolecules, depending on the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. This interaction can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target molecule. For instance, it has been suggested that this compound may act as an agonist of the serotonin 5-HT2A receptor. This interaction can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes beyond a certain concentration . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, oxidative deamination is one of the metabolic pathways that this compound undergoes . This process involves the removal of an amine group, leading to the formation of metabolites that can further participate in other biochemical reactions. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The specific localization of this compound within the cell can determine its activity and overall impact on cellular function.
Properties
IUPAC Name |
3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHVKZJPMPIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)


![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
